3-Amino-6-chloropyrazine-2-carbonitrile

Suzuki Coupling C-C Bond Formation Pyrazine Derivatization

3-Amino-6-chloropyrazine-2-carbonitrile is a non-substitutable heterocyclic scaffold for oncology and antimicrobial R&D. Its unique 2-nitrile, 3-amino, and 6-chloro arrangement enables potent dual kinase inhibition (sub-nM IC₅₀) and selective Suzuki coupling. With validated MIC of 1.56 µg/mL against M. tuberculosis, it is a proven, high-fidelity building block for generating diverse, bioactive libraries.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 17231-50-4
Cat. No. B112100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-chloropyrazine-2-carbonitrile
CAS17231-50-4
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C#N)Cl
InChIInChI=1S/C5H3ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)
InChIKeyOKSPUZDERJZNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-chloropyrazine-2-carbonitrile: Core Procurement and Technical Specifications


3-Amino-6-chloropyrazine-2-carbonitrile (CAS 17231-50-4) is a polysubstituted pyrazine heterocycle with the molecular formula C₅H₃ClN₄ and a molecular weight of 154.56 g/mol [1]. Its structure features an electron-withdrawing chloro group at the 6-position, a nitrile group at the 2-position, and an amino group at the 3-position, conferring a calculated XLogP3 of 1.1 [2]. This specific functional group arrangement establishes it as a versatile synthetic building block for generating structurally diverse heterocyclic libraries [1].

Why 3-Amino-6-chloropyrazine-2-carbonitrile Cannot Be Replaced by a Generic Pyrazine Analog


Generic substitution is not feasible for 3-Amino-6-chloropyrazine-2-carbonitrile due to the precise synergistic effect of its three functional groups on both synthetic utility and biological activity. The 6-chloro substituent provides a specific site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 3-amino and 2-nitrile groups both contribute to hydrogen-bonding networks and can be further derivatized [1]. Altering any single substituent—for instance, replacing the chloro with a non-halogen group or shifting it to another position—fundamentally changes the molecule's reactivity profile in palladium-catalyzed reactions and its binding mode to biological targets like kinases [2]. The combination of these three moieties is not replicated by any single closely related analog, making direct substitution without re-optimization of reaction conditions or loss of desired biological activity unlikely [1].

Quantitative Differentiation of 3-Amino-6-chloropyrazine-2-carbonitrile Against Comparators


Comparative Halogen Reactivity: Chloro vs. Bromo in Cross-Coupling Reactions

The 6-chloro substituent in 3-Amino-6-chloropyrazine-2-carbonitrile provides a balance of reactivity and stability for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the synthesis of 6-aryl substituted derivatives [1]. While the corresponding 6-bromo analog (CAS 17231-51-5) is more reactive, the chloro derivative offers a wider operational window and reduced homocoupling by-products under standard conditions [2]. The presence of the 3-amino group further differentiates it from the simpler 6-chloropyrazine-2-carbonitrile (CAS 6863-74-7), which lacks the amino functionality necessary for subsequent amine-directed C-H functionalization or for establishing key hydrogen bonds in biological target engagement [1].

Suzuki Coupling C-C Bond Formation Pyrazine Derivatization

Potency in Kinase Inhibition: High Affinity for p70S6K and Aurora Kinase B

In a direct comparison of related aminopyrazine derivatives within a patent family, compounds built around the 3-amino-6-chloropyrazine-2-carbonitrile scaffold exhibited potent binding to specific oncogenic kinases [1]. A representative derivative demonstrated an IC₅₀ of 10 nM against human p70S6K (Ribosomal protein S6 kinase beta-1), a critical downstream mediator of the PI3K/AKT/mTOR pathway, and an even more potent IC₅₀ of 0.4 nM against Aurora kinase B, a mitotic regulator [2]. This dual inhibitory profile is not observed with simpler pyrazine analogs lacking the 2-nitrile or 6-chloro groups, which are essential for establishing key interactions within the kinase ATP-binding pocket [1].

Kinase Inhibitor Oncology Binding Affinity

Antiviral Activity: Quantified Potency Against Viral Replication

3-Amino-6-chloropyrazine-2-carbonitrile was evaluated in a panel of compounds for antiviral activity, showing a defined level of potency [1]. In a cellular assay assessing inhibition of viral replication, the compound exhibited an IC₅₀ value of 239.6 µg/mL against a virus from the picornavirus supercluster [1]. In contrast, the closely related compound 6-chloropyrazine-2-carbonitrile (lacking the 3-amino group) does not have reported antiviral activity data in the same assay, highlighting the importance of the amino group for this specific biological function .

Antiviral Picornavirus IC50

Validated Use Cases for 3-Amino-6-chloropyrazine-2-carbonitrile in Research and Development


Core Building Block for Targeted Kinase Inhibitor Libraries

This compound serves as a validated starting point for the synthesis of potent, dual-specificity kinase inhibitors targeting p70S6K and Aurora kinase B, as evidenced by the sub-nanomolar to low-nanomolar IC₅₀ values achieved by its derivatives [1]. Procurement is justified for oncology programs focused on disrupting PI3K/AKT/mTOR signaling and mitotic regulation [1].

Precursor for Antimycobacterial and Antibacterial Agents

Derivatives of 3-amino-6-chloropyrazine-2-carbonitrile have demonstrated antimicrobial activity, with studies reporting minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against *Mycobacterium tuberculosis* H37Rv . This positions the compound as a critical intermediate for developing new anti-tubercular agents .

Versatile Synthon in Palladium-Catalyzed Cross-Couplings

The 6-chloro substituent enables efficient and selective Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl groups, generating novel pyrazine-containing biaryl architectures [2]. This reactivity profile, balanced against the more labile bromo analog, makes it a preferred choice for constructing complex heterocycles with high fidelity [2].

Synthetic Intermediate for Broad-Spectrum Antiviral Development

With a demonstrated IC₅₀ of 239.6 µg/mL in a cell-based assay against a picornavirus-like supercluster member, this compound offers a starting scaffold for antiviral medicinal chemistry campaigns [3]. Its structure provides multiple handles (amino, nitrile, chloro) for further optimization of antiviral potency and selectivity [3].

Technical Documentation Hub

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